An In-Depth Technical Guide to 5-Chloro-3H-quinazolin-4-one (CAS No. 60233-66-1)
An In-Depth Technical Guide to 5-Chloro-3H-quinazolin-4-one (CAS No. 60233-66-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Chloro-3H-quinazolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, characterization, and the broad spectrum of biological activities associated with its quinazolinone core, offering field-proven insights and detailed methodologies.
Core Compound Identity and Physicochemical Properties
5-Chloro-3H-quinazolin-4-one is a substituted derivative of quinazolinone, a fused heterocyclic system comprising a benzene ring and a pyrimidine ring. The presence of a chlorine atom at the 5-position and a carbonyl group at the 4-position defines its unique chemical architecture and influences its reactivity and biological profile.
| Property | Value | Source |
| CAS Number | 60233-66-1 | [1] |
| Molecular Formula | C₈H₅ClN₂O | |
| Molecular Weight | 180.59 g/mol | |
| Appearance | Likely a solid at room temperature | General knowledge |
| Canonical SMILES | C1=CC=C2C(=C1Cl)N=CNC2=O | |
| InChI | InChI=1S/C8H5ClN2O/c9-5-3-1-2-4-6(5)11-7(12)10-8(4)13/h1-3,7H,(H,11,12) |
The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazolin-4(3H)-one skeleton is widely recognized as a "privileged structure" in drug discovery. This designation stems from its ability to interact with a diverse range of biological targets, leading to a wide array of pharmacological activities.[2] Naturally occurring and synthetic quinazolinones have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[2][3][4]
The versatility of the quinazolinone core allows for extensive chemical modification at various positions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties. This adaptability has made it a cornerstone for the development of numerous clinically approved drugs and investigational new drug candidates.
Synthesis of 5-Chloro-3H-quinazolin-4-one: A Methodological Approach
The synthesis of 5-Chloro-3H-quinazolin-4-one typically proceeds via the cyclization of a suitably substituted anthranilic acid derivative. The most common and direct approach involves the reaction of 2-amino-6-chlorobenzoic acid with formamide. This method, a variation of the Niementowski reaction, provides a straightforward route to the desired quinazolinone core.
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Detailed Experimental Protocol (Illustrative)
This protocol is a generalized representation based on established methods for quinazolinone synthesis. Optimization of reaction conditions may be necessary.
Materials:
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2-amino-6-chlorobenzoic acid
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Formamide
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Ethanol (for recrystallization)
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Heating mantle or oil bath
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-chlorobenzoic acid and an excess of formamide.
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Heating: Heat the reaction mixture to a temperature between 120°C and 160°C. The optimal temperature and reaction time should be determined empirically, often by monitoring the reaction progress using thin-layer chromatography (TLC).
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Reaction Monitoring: Periodically take aliquots of the reaction mixture to monitor the consumption of the starting material and the formation of the product by TLC.
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Workup: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution.
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Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining formamide.
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Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-Chloro-3H-quinazolin-4-one.
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Drying: Dry the purified product under vacuum.
Spectroscopic Characterization
The structural elucidation of 5-Chloro-3H-quinazolin-4-one relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Spectroscopic Data:
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¹H NMR (Proton NMR): The spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring, with their chemical shifts and splitting patterns influenced by the chloro and quinazolinone ring substituents. A characteristic singlet for the proton at the 2-position and a broad singlet for the N-H proton are also anticipated.
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¹³C NMR (Carbon NMR): The spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon at a downfield chemical shift.
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IR Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1650-1700 cm⁻¹. N-H stretching and aromatic C-H and C=C stretching vibrations will also be present.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (180.59 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom. Fragmentation patterns can provide further structural confirmation.
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Potential Applications in Drug Discovery and Development
While specific biological data for 5-Chloro-3H-quinazolin-4-one is not extensively published, the broader class of quinazolinone derivatives has been a fertile ground for drug discovery. The presence of the chloro substituent at the 5-position can significantly impact the compound's electronic properties and its ability to interact with biological targets.
Potential Areas of Investigation:
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Anticancer Activity: Many quinazolinone derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases (e.g., EGFR), cell cycle arrest, and induction of apoptosis.[4] The specific substitution pattern of 5-Chloro-3H-quinazolin-4-one makes it a candidate for screening against a panel of cancer cell lines.
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Enzyme Inhibition: The quinazolinone scaffold is a known inhibitor of several enzymes implicated in disease. For instance, derivatives have been developed as inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), both of which are important targets in cancer therapy.[5]
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Antimicrobial and Antiviral Activity: The quinazolinone nucleus is also a key component of compounds with demonstrated antibacterial, antifungal, and antiviral properties.[2]
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Central Nervous System (CNS) Activity: Certain quinazolinone derivatives have shown activity as anticonvulsants and sedatives, indicating their potential to modulate CNS pathways.
The strategic importance of 5-Chloro-3H-quinazolin-4-one lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules.[6] Its well-defined structure and reactivity make it an ideal starting point for the generation of compound libraries for high-throughput screening in various disease models.
Conclusion
5-Chloro-3H-quinazolin-4-one, identified by CAS number 60233-66-1, is a valuable heterocyclic compound with significant potential in the field of medicinal chemistry. Its synthesis is accessible through established methodologies, and its structure can be unequivocally confirmed by standard spectroscopic techniques. As a member of the privileged quinazolinone family, it represents a promising scaffold for the design and development of novel therapeutic agents targeting a wide range of diseases. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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The Strategic Importance of 5-Chloro-3H-quinazolin-4-one in Advanced Organic Synthesis. (2026-01-29). Available from: [Link].
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Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers. (2023-09-24). Available from: [Link].
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Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. (2024-11-12). Available from: [Link].
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A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. National Institutes of Health. Available from: [Link].
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